molecular formula C12H10Cl2N2 B8205240 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine

1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine

Cat. No. B8205240
M. Wt: 253.12 g/mol
InChI Key: WPFMMFQXROYXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05652239

Procedure details

To a stirred solution of 50% NaOH (1 mL, 12.5 mM) was added 2-chloronitrobenzene (3.14 g, 20 mM) and the resulting solution was heated to 60° C. Zinc dust (3 g, 46 mM) was added at such a rate as to keep the temperature of the reaction below 80° C. After the addition was complete, 20% NaOH (6 mL, 30 mM) was added followed by water (10 mL). An additional quantity of zinc dust (4 g, 71 mM) was then added in one portion. The resulting mixture was stirred between 75°-80° C. for 30 minutes. The mixture was cooled to room temperature and the solids were filtered and extracted with ether. The combined filtrates were dried over Na2SO4 and concentrated. Purification via flash column chromatography gave a solid which was then triturated with ether. This afforded the titled product as a yellow solid (1.2 g, 60%). NMR (CDCl3): 7.31 (m, 2H), 7.11 (m, 2H), 6.94 (m, 2H), 6.76 (m, 2H), 6.21 (br s, 2H). MS(CI): 253(M+1).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
4 g
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-])=O>[Zn].O>[Cl:3][N:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[Cl:3])[NH:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.14 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred between 75°-80° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 80° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrates were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via flash column chromatography
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was then triturated with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClN(NC1=CC=CC=C1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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